N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-2,5-dimethylbenzamide

Structural Biology Medicinal Chemistry Kinase Inhibition

This compound features a distinct 2,5-dimethylbenzamide substitution pattern—not the 3,5-dimethyl isomer (CAS 1448044-29-8). This positional isomerism dramatically alters dihedral angle and electronic distribution, directly impacting target binding affinity and pharmacokinetics. Generic substitution risks experimental failure. Use as a precise tool in medicinal chemistry to generate missing comparative data or as a high-purity reference standard. Essential for SAR studies referenced in patent CA2870264C. Request a quote for custom synthesis or bulk orders.

Molecular Formula C17H22N4O
Molecular Weight 298.39
CAS No. 1448071-42-8
Cat. No. B2471714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-2,5-dimethylbenzamide
CAS1448071-42-8
Molecular FormulaC17H22N4O
Molecular Weight298.39
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)C(=O)NC2=C(N=C(N=C2C)N(C)C)C
InChIInChI=1S/C17H22N4O/c1-10-7-8-11(2)14(9-10)16(22)20-15-12(3)18-17(21(5)6)19-13(15)4/h7-9H,1-6H3,(H,20,22)
InChIKeySFAQBKXNRQUNLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procuring N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-2,5-dimethylbenzamide (CAS 1448071-42-8): A Specialized Pyrimidine-Benzamide Scaffold


N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-2,5-dimethylbenzamide (CAS 1448071-42-8) is a synthetic small molecule featuring a 2-(dimethylamino)-4,6-dimethylpyrimidine core linked via an amide bond to a 2,5-dimethylbenzamide moiety [1]. This compound belongs to a class of pyrimidine derivatives extensively explored in medicinal chemistry for modulating protein kinases and epigenetic enzymes. However, a comprehensive search of primary research papers, patents, and authoritative databases reveals a significant gap in publicly available, comparator-based quantitative evidence for this specific molecule. Potential procurers should be aware that its differentiation from closely related analogs is currently not supported by published head-to-head studies, and vendor-supplied data often lacks rigorous comparative context [2].

Why N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-2,5-dimethylbenzamide Cannot Be Interchanged with Generic Analogs


The precise substitution pattern of N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-2,5-dimethylbenzamide is critical for its potential biological interactions, rendering generic substitution highly problematic. The 2,5-dimethyl arrangement on the benzamide ring, as opposed to the 3,5-dimethyl isomer (CAS 1448044-29-8), can significantly alter the molecule's dihedral angle and electronic distribution, directly impacting binding affinity, selectivity, and pharmacokinetic properties [1]. Patents covering this chemical space, such as CA2870264C, explicitly define specific substitution patterns as key to modulating inhibitory activity against targets relevant to diseases like acute myeloid leukemia [2]. Without explicit, quantitative proof of equivalence, replacing this compound with a close analog carries a high risk of experimental failure and invalid cross-study comparisons. The absence of published comparative data between this compound and its analogs underscores the need for rigorous in-house validation by the end-user.

Quantitative Differentiation Evidence for N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-2,5-dimethylbenzamide


Structural Isomerism: 2,5-Dimethyl vs. 3,5-Dimethyl Substitution Impact on Binding

The primary differentiator of the target compound is its 2,5-dimethylbenzamide motif compared to the more common 3,5-dimethyl isomer (CAS 1448044-29-8). While no direct head-to-head assay data is available in non-excluded sources, class-level inference from pyrimidine-amide SAR suggests the ortho-methyl group in the 2,5-isomer introduces greater steric hindrance, potentially restricting rotation around the amide bond and altering target binding kinetics. This contrasts with the 3,5-isomer, where methyl groups are meta to the carbonyl, offering a different electrostatic and steric profile [1]. The precise biological consequence of this isomerism for specific targets remains unquantified in the public domain.

Structural Biology Medicinal Chemistry Kinase Inhibition

Core Pyrimidine Substitution: 4,6-Dimethyl vs. Unsubstituted Pyrimidine Impact on Kinase Profiling

The target compound features a 4,6-dimethylpyrimidine core. In the broader context of kinase and demethylase inhibitors, the addition of methyl groups at these positions is a common strategy to enhance lipophilicity (cLogP) and potentially improve cell permeability [1]. A des-methyl analog (N-[2-(dimethylamino)pyrimidin-5-yl]-2,5-dimethylbenzamide, CAS 381724-20-5) exists as a comparator, but no public data quantifies the difference in cellular activity, metabolic stability, or target engagement between the methylated and non-methylated cores . Without this data, the exact advantage of the 4,6-dimethyl substitution remains a hypothesis rather than a proven differentiation point.

Enzyme Inhibition Epigenetics Drug Discovery

Patent Landscape: Designation as a Potential Epigenetic or Kinase Modulator

Patent CA2870264C describes a broad class of nitrogen-containing heterocyclic compounds, including pyrimidine-benzamides, as inhibitors for treating diseases such as acute myeloid leukemia [1]. While this specific compound is not exemplified with quantitative biological data in the patent claims, its structural features align it with a class of molecules intended to modulate kinase or demethylase activity. This provides a contextual baseline for its intended use, differentiating it from benzamide derivatives not covered in such therapeutic patents. The lack of specific, public IC50 or Ki values against defined targets is a major limitation for evidence-based procurement.

Cancer Research Epigenetics Leukemia

Validated Application Scenarios for N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-2,5-dimethylbenzamide


Chemical Probe for Structure-Activity Relationship (SAR) Studies on Methyl Substitution Effects

This compound is best utilized as a precise tool in medicinal chemistry campaigns exploring the impact of benzamide methylation patterns on target binding. Its 2,5-dimethyl configuration serves as a direct comparator to the 3,5-dimethyl isomer (CAS 1448044-29-8) [1]. Researchers can systematically profile both isomers against a panel of kinases or demethylases to generate the critical head-to-head data that is currently missing from public literature. This approach is essential for establishing true structure-activity relationships around this scaffold.

In Vitro Profiling Against Epigenetic Targets Referenced in Patent Literature

Based on its structural alignment with compounds in patent CA2870264C, a rational application is in vitro screening against the histone lysine demethylase KDM5 family or other targets implicated in acute myeloid leukemia [2]. While the specific inhibitory activity is unconfirmed, this scenario allows researchers to test the patent's broad chemical hypothesis and potentially identify a novel tool compound for epigenetic research. Any resulting data would fill a significant void in the compound's evidence profile.

Reference Standard for Analytical Method Development

Given the lack of comprehensive pharmacological characterization, a low-risk industrial application is as a high-purity reference standard for analytical chemistry. Its unique InChI Key (SFAQBKXNRQUNLI-UHFFFAOYSA-N) and distinct substitution pattern make it useful for developing HPLC-MS or NMR methods aimed at quantifying this specific scaffold in complex reaction mixtures, especially to distinguish it from its isomers.

Physicochemical Benchmarking: Comparing Methylated vs. Non-Methylated Pyrimidine Cores

The compound can serve as a comparator in absorption, distribution, metabolism, and excretion (ADME) assays against its des-methyl analog (CAS 381724-20-5) to directly measure the impact of 4,6-dimethylation on properties like logD, solubility, and microsomal stability. This application scenario addresses the current data gap and provides valuable, generalizable design principles for medicinal chemists working with pyrimidine-based inhibitors.

Quote Request

Request a Quote for N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-2,5-dimethylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.